



# Application Notes and Protocols: FRAP Assays for SGC-CBP30 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sgc-cbp30 |           |
| Cat. No.:            | B15604191 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a central role in regulating gene expression.[1][2] They function in part by recognizing and binding to acetylated lysine residues on histones and other proteins via their bromodomain, a specialized protein module.[3][4] This interaction is critical for chromatin remodeling and the recruitment of the transcriptional machinery.[5] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[5][6]

**SGC-CBP30** is a potent and selective chemical probe that competitively inhibits the bromodomains of CBP and p300, preventing them from binding to acetylated histones.[7][8] Fluorescence Recovery After Photobleaching (FRAP) is a powerful, microscopy-based technique used to measure the mobility of fluorescently labeled molecules within a living cell.[9] [10] By measuring changes in protein dynamics, FRAP can be effectively used to quantify the engagement of a drug with its intracellular target.

These notes provide a detailed protocol for using a FRAP assay to measure the target engagement of **SGC-CBP30** with the CBP bromodomain in live cells. The principle relies on the displacement of a GFP-tagged CBP bromodomain construct from its relatively immobile, chromatin-bound state by **SGC-CBP30**, leading to an increase in its mobility and a faster rate of fluorescence recovery.[3][11]



## Principle of Target Engagement Measurement via FRAP

In the absence of an inhibitor, a fusion protein like GFP-CBP binds to acetylated histones on chromatin. This bound state renders the protein relatively immobile within the nucleus. During a FRAP experiment, when a region of the nucleus is photobleached, the recovery of fluorescence is slow, as it depends on the slow dissociation of unbleached GFP-CBP from chromatin outside the bleached area and its subsequent diffusion into it.

When cells are treated with **SGC-CBP30**, the inhibitor occupies the acetyl-lysine binding pocket of the CBP bromodomain. This competitively displaces GFP-CBP from chromatin, resulting in a larger pool of freely diffusing GFP-CBP in the nucleoplasm. This increased mobility leads to a significantly faster fluorescence recovery after photobleaching.[11] By quantifying the recovery half-time ( $t\frac{1}{2}$ ), researchers can directly measure the extent of **SGC-CBP30** target engagement.

## **Signaling and Inhibition Pathway**





Click to download full resolution via product page

Caption: **SGC-CBP30** competitively inhibits the CBP/p300 bromodomain, blocking chromatin binding.

## **Quantitative Data for SGC-CBP30**

The following tables summarize the binding affinity and cellular activity of SGC-CBP30.

Table 1: In Vitro Binding Affinity

| Target           | Method | Kd / IC50 (nM) | Reference |
|------------------|--------|----------------|-----------|
| CBP Bromodomain  | Kd     | 21             | [8]       |
| p300 Bromodomain | Kd     | 32             | [8]       |
| CBP Bromodomain  | IC50   | 21 - 69        | [7]       |
| p300 Bromodomain | IC50   | 38             | [7]       |

| BRD4(1) | Selectivity | >40-fold vs CBP |[8] |

Table 2: Cellular FRAP Assay Parameters & Expected Results

| Condition          | SGC-CBP30<br>Conc. | Expected<br>Recovery t½ | Expected<br>Mobile<br>Fraction | Interpretation                                   |
|--------------------|--------------------|-------------------------|--------------------------------|--------------------------------------------------|
| Vehicle<br>Control | 0 μM (DMSO)        | Slower                  | Lower                          | GFP-CBP is largely chromatin-bound and immobile. |

| Treated | 1  $\mu$ M | Faster | Higher | **SGC-CBP30** displaces GFP-CBP from chromatin, increasing mobility.[12] |



## **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow for measuring SGC-CBP30 target engagement using a FRAP assay.

## Detailed Experimental Protocols Part 1: Cell Culture and Transfection

- Materials:
  - HEK293, U2OS, or other suitable adherent cell line.
  - Glass-bottom imaging dishes (e.g., 35 mm).
  - Complete growth medium (e.g., DMEM with 10% FBS).
  - Plasmid DNA: A construct expressing the human CBP bromodomain fused to EGFP (e.g., pEGFP-C1-CBP-Brd).
  - Transfection reagent (e.g., Lipofectamine 3000).
  - Phosphate-Buffered Saline (PBS).
- Protocol:



- 1. One day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of the experiment.
- 2. On the day of transfection, transfect the cells with the GFP-CBP bromodomain plasmid according to the manufacturer's protocol for your chosen transfection reagent.
- 3. Allow cells to express the fusion protein for 24-48 hours post-transfection. Expression should be nuclear and may show some localization to chromatin.

#### Part 2: SGC-CBP30 Treatment

- Materials:
  - SGC-CBP30 (≥98% purity).
  - DMSO (cell culture grade).
  - o Complete growth medium, pre-warmed to 37°C.
- Protocol:
  - 1. Prepare a 10 mM stock solution of **SGC-CBP30** in DMSO. Aliquot and store at -20°C.
  - 2. On the day of the experiment, dilute the **SGC-CBP30** stock solution in pre-warmed complete medium to a final working concentration of 1  $\mu$ M.[12]
  - Prepare a vehicle control medium containing the same final concentration of DMSO (typically ≤0.1%).
  - 4. Aspirate the old medium from the transfected cells and replace it with the **SGC-CBP30** or vehicle control medium.
  - 5. Incubate the cells for at least 1 hour at 37°C and 5% CO2 before imaging.

## Part 3: FRAP Microscopy and Data Acquisition

• Equipment:



Laser scanning confocal microscope equipped with a high-power laser for bleaching (e.g.,
 488 nm for GFP) and a temperature/CO<sub>2</sub>-controlled environmental chamber.

#### Protocol:

- 1. Mount the imaging dish on the microscope stage and allow the temperature to equilibrate to 37°C.
- 2. Identify a transfected cell with moderate, stable expression of the GFP-CBP protein in the nucleus.
- 3. Pre-Bleach Imaging: Acquire 5-10 images at a low laser power (e.g., 1-5% transmission) to establish a baseline fluorescence intensity.
- 4. Photobleaching: Define a circular or rectangular Region of Interest (ROI) within the nucleus. Bleach the ROI using a short, high-intensity pulse from the 488 nm laser (e.g., 100% transmission for 0.5-2 seconds).
- 5. Post-Bleach Imaging: Immediately after bleaching, begin acquiring a time-lapse series of images at the same low laser power used for pre-bleach imaging. The acquisition speed should be rapid initially (e.g., every 200 ms for the first 10 seconds) and can be slowed for the remainder of the recovery (e.g., every 1-2 seconds for 1-2 minutes).

### **Part 4: Data Analysis and Quantification**

#### Software:

 Image analysis software such as ImageJ/Fiji, MATLAB, or the microscope's proprietary software.

#### Protocol:

- Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.
- 2. Normalization: Correct the intensity data for photofading that occurs during post-bleach acquisition. The normalized intensity F(t) is calculated using the formula: F(t) = [ROI(t) I(t)]



- BG(t)) / (Control(t) BG(t)) ] / [ (ROI(pre) BG(pre)) / (Control(pre) BG(pre)) ] Where ROI(t) is the ROI intensity at time t, Control(t) is the control region intensity, BG(t) is the background intensity, and 'pre' denotes the average pre-bleach values.
- 3. Curve Fitting: Plot the normalized intensity over time and fit the recovery data to a one- or two-component exponential model to determine the recovery half-time (t½) and the mobile fraction (Mf).
  - Recovery Half-Time (t½): The time it takes for the fluorescence in the ROI to recover to 50% of its final post-bleach intensity. A shorter t½ indicates faster mobility and successful target engagement.
  - Mobile Fraction (Mf): The percentage of the fluorescent protein pool that is free to move and participate in recovery. It is calculated as Mf = (F(∞) - F(0)) / (F(pre) - F(0)), where F(∞) is the final plateau intensity and F(0) is the intensity immediately after bleaching. An increase in the mobile fraction suggests displacement from an immobile substrate.
- 4. Statistical Analysis: Compare the t½ and Mf values between vehicle-treated and **SGC-CBP30**-treated cells using appropriate statistical tests (e.g., Student's t-test). A statistically significant decrease in t½ provides strong evidence of target engagement.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. p300-CBP coactivator family Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. abt-869.com [abt-869.com]
- 4. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional/epigenetic regulator CBP/p300 in tumorigenesis: structural and functional versatility in target recognition PMC [pmc.ncbi.nlm.nih.gov]



- 6. The versatile functions of the transcriptional coactivators p300 and CBP and their roles in disease. | Semantic Scholar [semanticscholar.org]
- 7. stemcell.com [stemcell.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. picoquant.com [picoquant.com]
- 10. ibidi.com [ibidi.com]
- 11. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses PMC [pmc.ncbi.nlm.nih.gov]
- 12. SGC-CBP30, 1613695-14-9 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Application Notes and Protocols: FRAP Assays for SGC-CBP30 Target Engagement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604191#frap-assays-to-measure-sgc-cbp30-target-engagement-in-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com